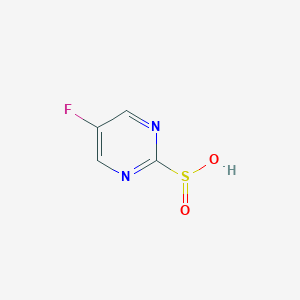

5-Fluoropyrimidine-2-sulfinicacid

Description

5-Fluoropyrimidine-2-sulfinic acid is a fluorinated pyrimidine derivative characterized by a sulfinic acid (-SO₂H) group at position 2 and a fluorine atom at position 5 of the pyrimidine ring. Fluoropyrimidines are widely studied for their roles as antimetabolites in cancer therapy, primarily through inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis . The sulfinic acid moiety in 5-fluoropyrimidine-2-sulfinic acid may influence its electronic properties, solubility, and interactions with biological targets compared to other fluoropyrimidines.

Properties

Molecular Formula |

C4H3FN2O2S |

|---|---|

Molecular Weight |

162.14 g/mol |

IUPAC Name |

5-fluoropyrimidine-2-sulfinic acid |

InChI |

InChI=1S/C4H3FN2O2S/c5-3-1-6-4(7-2-3)10(8)9/h1-2H,(H,8,9) |

InChI Key |

HHXAZOFXCNTTGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=N1)S(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-methoxy-5-fluorouracil with phosphorus oxychloride in the presence of an organic solvent . This reaction proceeds under chlorination conditions to yield the desired fluorinated pyrimidine derivative.

Industrial Production Methods

Industrial production methods for fluorinated pyrimidines often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient fluorinating agents and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoropyrimidine-2-sulfinicacid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfides, and substituted pyrimidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Fluoropyrimidine-2-sulfinicacid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and RNA.

Mechanism of Action

The mechanism of action of 5-Fluoropyrimidine-2-sulfinicacid involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. The compound targets enzymes such as thymidylate synthase and DNA topoisomerase 1, disrupting their normal functions and leading to cell death . Additionally, the presence of the fluorine atom enhances the compound’s ability to form stable complexes with these enzymes, further increasing its efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Fluoropyrimidines

Structural and Functional Group Analysis

| Compound | Substituents (Position) | Key Functional Groups | Biological Role |

|---|---|---|---|

| 5-Fluoropyrimidine-2-sulfinic acid | F (5), -SO₂H (2) | Sulfinic acid, Fluorine | Potential TS inhibitor (hypothetical) |

| 5-Fluorouracil (5-FU) | F (5), -OH (2, 4) | Keto groups, Fluorine | TS inhibitor, RNA incorporation |

| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | F (5), -H (5'), ribose moiety | Fluorine, Deoxyribose | Prodrug (converted to 5-FU) |

| 5-Fluoro-2-pivalamidonicotinic acid | F (5), pivalamide (2) | Amide, Fluorine | Not well-characterized |

Key Observations :

Enzyme Affinity and Metabolic Pathways

Thymidylate Synthase (TS) Inhibition

- 5-FU : Forms a stable ternary complex with TS and 5,10-methylenetetrahydrofolate, leading to enzyme inhibition .

- 5'-dFUrd: Indirectly inhibits TS via conversion to 5-FU and subsequent formation of fluorodeoxyuridine monophosphate (FdUMP) .

- 5-Fluoropyrimidine-2-sulfinic acid: Hypothetically, the sulfinic acid group may interfere with TS binding or alter the stability of the ternary complex. No direct data exists, but electronic effects of -SO₂H could reduce affinity compared to 5-FU.

Nucleoside Phosphorylase Activity

- 5'-dFUrd has a Kₘ of 0.633 mM for nucleoside phosphorylase in Ehrlich ascites tumor cells, lower than 5-fluorouridine (Kₘ = 0.049 mM) but higher than 5-fluoro-2'-deoxyuridine (Kₘ = 0.278 mM) .

- 5-Fluoropyrimidine-2-sulfinic acid : Unlikely to undergo phosphorylation or glycosylation due to the absence of a ribose moiety. Its metabolism may involve sulfinic acid oxidation or conjugation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.